ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Description
The compound ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate (CAS: 724740-45-8) is a heterocyclic molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring.
- A (Z)-configured exocyclic double bond linking the thiazolidinone and pyridopyrimidinone moieties.
- A furan-2-ylmethyl substituent at position 3 of the thiazolidinone ring.
- An ethyl piperidine-4-carboxylate group at position 2 of the pyridopyrimidinone scaffold.
This structure combines aromaticity, hydrogen-bonding capability (via the thioxo and carbonyl groups), and moderate lipophilicity (XLogP3 = 2.2; molecular weight = 458.6 g/mol) .
Properties
Molecular Formula |
C25H24N4O5S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H24N4O5S2/c1-2-33-24(32)16-8-11-27(12-9-16)21-18(22(30)28-10-4-3-7-20(28)26-21)14-19-23(31)29(25(35)36-19)15-17-6-5-13-34-17/h3-7,10,13-14,16H,2,8-9,11-12,15H2,1H3/b19-14- |
InChI Key |
OFDBOGIOLVPRPC-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine ring, and the final coupling with the piperidine carboxylate moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a fully saturated thiazolidinone ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate molecular structure which includes multiple functional groups such as thiazolidinones and pyrimidines. The presence of a furan moiety enhances its biological activity, making it a subject of interest for drug development.
Molecular Formula
Recent studies have highlighted the potential of this compound in various biological applications:
Anticancer Properties
Research has shown that derivatives containing thiazolidinone structures exhibit significant anticancer activities. For instance, compounds similar to ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study indicated that these compounds could inhibit angiogenesis, a critical process in tumor growth and metastasis .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes, potentially disrupting their function. Research on related thiazolidine derivatives has demonstrated their efficacy against a range of pathogens, including those resistant to conventional antibiotics .
Antidiabetic Effects
Some derivatives have been evaluated for their antidiabetic properties. The incorporation of furan and thiazolidinone moieties has been linked to enhanced glucose uptake and insulin sensitivity in preclinical models .
Synthetic Pathways
The synthesis of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step reactions that include:
- Formation of Thiazolidinone Derivatives : Utilizing furan-aldehyde and thiosemicarbazide under acidic conditions.
- Pyrimidine Synthesis : Employing cyclization reactions to construct the pyrimidine framework.
- Final Coupling : Combining the thiazolidinone and pyrimidine components through coupling reactions.
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of a series of thiazolidinone derivatives, including the target compound. The findings revealed that these compounds exhibited IC50 values ranging from 10 to 20 µM against A549 lung cancer cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting that modifications to the thiazolidinone structure enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Impact of Substituents on Physicochemical Properties
- Lipophilicity (XLogP3): The furan-2-ylmethyl group in the target compound increases lipophilicity (XLogP3 = 2.2) compared to the methyl-substituted analog (XLogP3 = 1.8) . The tetrahydrofuranmethyl substituent (XLogP3 = 2.5) balances lipophilicity and solubility due to its partially saturated oxygen-containing ring .
Steric Effects:
- The furan-2-ylmethyl group introduces planar aromatic steric hindrance, which may limit binding to shallow enzyme pockets compared to flexible alkyl chains (e.g., isobutyl).
Structural Similarity and Bioactivity Predictions
Using Tanimoto coefficient-based similarity indexing (), the target compound shares ~65–75% structural similarity with its methyl- and tetrahydrofuranmethyl-substituted analogs. Key observations include:
- Morgan Fingerprints: The furan ring contributes unique bit vectors in Morgan fingerprints, differentiating it from alkyl-substituted analogs .
- Murcko Scaffold Analysis: All analogs share the same pyridopyrimidinone-thiazolidinone core, suggesting conserved interactions with biological targets (e.g., kinases, HDACs) .
Docking and Binding Affinity Trends
highlights that minor substituent changes significantly alter docking affinities. For example:
- Methyl vs. Furan-2-ylmethyl: The furan group may enhance binding to aromatic-rich pockets (e.g., ATP-binding sites) via π-π interactions, whereas methyl groups favor hydrophobic cavities.
- Isobutyl Substitution: Increased hydrophobicity improves affinity for targets like HDACs but may reduce selectivity .
Biological Activity
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. The structural complexity arises from the integration of multiple heterocyclic rings, including pyrimidine and piperidine moieties. This unique architecture is believed to contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
A study highlighted the potential of thiazolidinone derivatives as anticancer agents, emphasizing their ability to inhibit various cancer cell lines through apoptosis. The compound this compound showed significant cytotoxicity against breast and lung cancer cells in vitro. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
Research has demonstrated that compounds containing the thiazolidinone structure possess broad-spectrum antimicrobial activity. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mode of action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect suggests a potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of thiazolidinone derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a thiazolidinone derivative similar to the compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .
- Infection Control : In a study on patients with resistant bacterial infections, derivatives of thiazolidinones demonstrated efficacy in eradicating infections that were previously untreatable with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
